molecular formula C11H20N2O2 B160863 (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine CAS No. 134870-62-5

(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

Cat. No. B160863
M. Wt: 212.29 g/mol
InChI Key: HRAZLOIRFUQOPL-JTQLQIEISA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and yields .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

  • Chemical Synthesis and Characterization : This compound is used in the synthesis of various chemical structures. For instance, Dölling (2012) discussed using it in reactions with iodomethyl tin(IV) compounds following the Schollkopf methodology, yielding a new compound characterized by NMR spectroscopy (Dölling, 2012).

  • Isotope Labeling in Amino Acids : Raap et al. (1995) described its application in the enantioselective synthesis of isotopically labeled α-amino acids, such as L-lysines. This process is significant for producing specific isotopomers of lysine, characterized by spectroscopic techniques (Raap et al., 1995).

  • Applications in Asymmetric Synthesis : Sano et al. (1998) explored its use in diastereoselective alkylation, leading to the asymmetric synthesis of α-alkylated serines. This demonstrates its role in creating specific stereochemical configurations in organic compounds (Sano et al., 1998).

  • Methodological Advancements : Carlsson et al. (2006) developed an efficient methodology for the preparation of this compound, highlighting its importance as a chiral auxiliary in organic synthesis. Their approach optimized the production process, making it more practical and accessible (Carlsson et al., 2006).

  • Structural Studies and Racemization : Andrews et al. (2002) investigated the solid-state structures and racemization of lithiated versions of this compound. Their work provides insights into the stereochemical behavior of these compounds under different conditions (Andrews et al., 2002).

Safety And Hazards

This involves understanding the potential risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

(2S)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAZLOIRFUQOPL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(C(=NC1)OCC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=N[C@H](C(=NC1)OCC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452159
Record name (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

CAS RN

134870-62-5
Record name (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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